molecular formula C9H9NO B13987965 3-(Hydroxymethyl)-2-methylbenzonitrile CAS No. 1260024-34-7

3-(Hydroxymethyl)-2-methylbenzonitrile

Cat. No.: B13987965
CAS No.: 1260024-34-7
M. Wt: 147.17 g/mol
InChI Key: QKYDIWPENYMOKN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-methylbenzonitrile is an organic compound with a benzene ring substituted with a hydroxymethyl group and a methyl group at the 3 and 2 positions, respectively, and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-(Carboxymethyl)-2-methylbenzonitrile.

    Reduction: 3-(Hydroxymethyl)-2-methylbenzylamine.

    Substitution: 3-(Alkoxymethyl)-2-methylbenzonitrile or 3-(Acetoxymethyl)-2-methylbenzonitrile.

Scientific Research Applications

3-(Hydroxymethyl)-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in interactions with nucleophiles or electrophiles, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)benzonitrile: Lacks the methyl group at the 2 position.

    2-Methylbenzonitrile: Lacks the hydroxymethyl group.

    3-Methylbenzonitrile: Lacks the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)-2-methylbenzonitrile is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its chemical reactivity and physical properties

Properties

CAS No.

1260024-34-7

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(hydroxymethyl)-2-methylbenzonitrile

InChI

InChI=1S/C9H9NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,6H2,1H3

InChI Key

QKYDIWPENYMOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C#N)CO

Origin of Product

United States

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